Laninamivir-d3

LC-MS/MS Bioanalysis Internal Standard

Laninamivir-d3 (CAS 1286920-52-2) is a deuterium-labeled analog of laninamivir, containing three deuterium atoms at the 7-O-methyl position with molecular formula C13H19D3N4O7 and molecular weight 349.35 g/mol. As an isotopically labeled derivative of the potent influenza neuraminidase (NA) inhibitor laninamivir (R-125489), this compound serves as a critical analytical tool for LC-MS/MS quantification, metabolic tracing, and pharmacokinetic studies rather than a therapeutic agent.

Molecular Formula C₁₃H₁₉D₃N₄O₇
Molecular Weight 349.35
CAS No. 1286920-52-2
Cat. No. B1141343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaninamivir-d3
CAS1286920-52-2
Synonyms5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-Non-2-enonic Acid-d3;  (4S,5R,6R)-5-Acetamido-4-_x000B_guanidino-6-((1R,2R)-2,3-dihydroxy-1-methoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic Acid-d3;  R 125
Molecular FormulaC₁₃H₁₉D₃N₄O₇
Molecular Weight349.35
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Laninamivir-d3 (CAS 1286920-52-2) for Precision Antiviral Quantification and NA Inhibition Studies


Laninamivir-d3 (CAS 1286920-52-2) is a deuterium-labeled analog of laninamivir, containing three deuterium atoms at the 7-O-methyl position with molecular formula C13H19D3N4O7 and molecular weight 349.35 g/mol . As an isotopically labeled derivative of the potent influenza neuraminidase (NA) inhibitor laninamivir (R-125489), this compound serves as a critical analytical tool for LC-MS/MS quantification, metabolic tracing, and pharmacokinetic studies rather than a therapeutic agent . The deuterium labeling confers a nominal mass shift of +3 Da relative to unlabeled laninamivir (MW 346.34 g/mol), enabling precise discrimination from endogenous analytes in complex biological matrices .

Why Unlabeled Laninamivir or Alternative NA Inhibitors Cannot Replace Laninamivir-d3 in Quantitative Bioanalysis


Generic substitution with unlabeled laninamivir (CAS 203120-17-6) or alternative neuraminidase inhibitors such as oseltamivir acid or zanamivir fails for quantitative bioanalytical applications due to fundamental analytical chemistry requirements. Stable isotopically labeled (SIL) internal standards are the gold standard for LC-MS/MS quantitative bioanalysis because they co-elute with the analyte while remaining chromatographically and spectrometrically distinguishable, thereby correcting for matrix effects, ion suppression, and recovery variability [1]. Unlabeled laninamivir cannot serve as an internal standard for its own quantification because it is indistinguishable from the target analyte in the mass spectrometer. Furthermore, structural analogs (e.g., oseltamivir-d3 or zanamivir) may exhibit different chromatographic retention times, extraction recoveries, and ionization efficiencies, introducing systematic quantification bias that deuterated Laninamivir-d3 minimizes through near-identical physicochemical behavior to the native analyte .

Laninamivir-d3 Quantitative Differentiation Evidence: Comparator-Based Performance Metrics


Mass Spectrometric Discrimination: Laninamivir-d3 vs. Unlabeled Laninamivir for LC-MS/MS Quantification

Laninamivir-d3 provides a nominal mass increase of +3.01 Da (exact mass difference: +3.0188 Da) relative to unlabeled laninamivir (MW 346.34 g/mol vs. 349.35 g/mol) due to substitution of three hydrogen atoms with deuterium at the 7-O-methyl position . This mass shift enables complete baseline separation in the mass spectrometer while maintaining near-identical chromatographic retention time, recovery, and ionization efficiency—properties that unlabeled laninamivir or structurally dissimilar analogs (e.g., oseltamivir-d3) cannot provide for laninamivir quantification .

LC-MS/MS Bioanalysis Internal Standard Pharmacokinetics

NA Inhibition Potency: Laninamivir (Parent) vs. Oseltamivir and Zanamivir Against Wild-Type N1

In head-to-head fluorometric neuraminidase inhibition assays using reverse genetic influenza A viruses, laninamivir (the unlabeled parent compound of Laninamivir-d3) demonstrated IC50 values comparable to oseltamivir and zanamivir against wild-type N1 neuraminidase [1]. Specifically, against WT N1, laninamivir exhibited an IC50 of 0.50 ± 0.16 nM, while oseltamivir and zanamivir showed 0.30 ± 0.09 nM and 0.45 ± 0.16 nM, respectively [1]. Against WT N5, laninamivir (0.41 ± 0.12 nM) demonstrated numerically superior potency compared to oseltamivir (0.73 ± 0.27 nM) and zanamivir (0.59 ± 0.27 nM) [1].

Neuraminidase Inhibition IC50 Influenza A Antiviral Potency

Retained Activity Against H274Y Mutant: Laninamivir vs. Oseltamivir Cross-Study Comparison

The H274Y (N1 numbering) neuraminidase mutation confers high-level resistance to oseltamivir. In reverse genetic virus assays, laninamivir demonstrated a 2.0-fold increase in IC50 against H274Y N1 (1.00 ± 0.38 nM) relative to wild-type (0.50 ± 0.16 nM), whereas oseltamivir exhibited a 406-fold increase (121.82 ± 33.55 nM vs. 0.30 ± 0.09 nM) [1]. This differential resistance profile—2.0-fold vs. 406-fold IC50 shift—represents a >200-fold difference in susceptibility change between the two compounds against this clinically prevalent resistance mutation [1]. Across multiple NA subtypes (N1, N4, N5, N8), the fold-increase in IC50 for H274Y mutants ranged from 2.0–5.0 for laninamivir compared to 159–518 for oseltamivir [1].

Drug Resistance H274Y Mutation Oseltamivir Resistance NA Inhibitor

Slow Dissociation Kinetics: Laninamivir Demonstrates Prolonged Target Residence Time vs. Zanamivir

Laninamivir, as a 7-methoxy derivative of zanamivir, exhibits distinct binding kinetics characterized by slow binding to but slower dissociation from multiple wild-type neuraminidases compared to zanamivir [1]. In solid-phase reactivation assays, laninamivir demonstrated prolonged target residence time on NA, a kinetic property that underlies the single-dose efficacy of its prodrug formulation [1]. This slow dissociation profile is mechanistically distinct from zanamivir and contributes to laninamivir's extended antiviral effect despite comparable steady-state IC50 values in endpoint assays [1].

Binding Kinetics Target Residence Time NA Inhibitor Dissociation Rate

Laninamivir-d3 High-Value Procurement Scenarios: Where This Deuterated Standard Delivers Definitive Analytical Advantage


LC-MS/MS Quantification of Laninamivir in Pharmacokinetic and Bioequivalence Studies

Laninamivir-d3 is the definitive internal standard for accurate LC-MS/MS quantification of laninamivir in plasma, bronchoalveolar lavage fluid, and tissue homogenates. Its +3 Da mass shift relative to the unlabeled analyte (MW 349.35 vs. 346.34 g/mol) provides complete spectral separation while maintaining co-elution, thereby correcting for matrix effects, ion suppression, and extraction variability that unlabeled laninamivir or structural analog internal standards cannot address . This application is essential for pharmaceutical development, clinical pharmacokinetic studies of laninamivir octanoate prodrug formulations, and therapeutic drug monitoring .

Metabolic Fate and Biotransformation Studies of Laninamivir Octanoate Prodrug

For studies investigating the conversion of laninamivir octanoate (CS-8958) to active laninamivir in respiratory tissues, Laninamivir-d3 enables precise isotopic tracing of the hydrolyzed active metabolite without interference from endogenous compounds or prodrug-related species . The deuterium label at the stable 7-O-methyl position remains intact during esterase-mediated prodrug activation, allowing researchers to distinguish exogenously administered laninamivir from any endogenous or structurally similar compounds .

NA Inhibition Studies with Oseltamivir-Resistant Influenza Strains

Given laninamivir's retained potency against H274Y mutant NA (2.0-fold IC50 increase vs. 406-fold for oseltamivir), Laninamivir-d3 serves as the analytically validated internal standard for quantifying laninamivir concentrations in cell-based and biochemical assays involving oseltamivir-resistant influenza A and B viruses . This enables accurate determination of laninamivir exposure-response relationships in resistance studies where oseltamivir-based internal standards would be therapeutically and analytically inappropriate .

Method Validation and System Suitability for Regulated Bioanalytical Laboratories

Laninamivir-d3 is suitable for use as a system suitability standard and quality control material in GLP/GCP-compliant bioanalytical method validation. Its ≥98% HPLC purity specification and defined isotopic composition support calibration curve preparation, recovery assessment, and inter-day precision evaluation for laninamivir quantification methods . Laboratories conducting antiviral drug monitoring or clinical trial sample analysis benefit from a well-characterized deuterated standard with documented stability and storage conditions .

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